molecular formula C4H3NO2S B082198 Thiazole-2-carboxylic acid CAS No. 14190-59-1

Thiazole-2-carboxylic acid

Cat. No. B082198
CAS RN: 14190-59-1
M. Wt: 129.14 g/mol
InChI Key: IJVLVRYLIMQVDD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazole-2-carboxylic acid and its derivatives has been the focus of several studies. One approach involves the one-pot synthesis of 2,4-disubstituted thiazoles from carboxylic acids or anhydrides, demonstrating an efficient method for generating these compounds. This method was further applied in the total synthesis of the natural product cystothiazole C, highlighting its utility in complex molecule construction (Liu et al., 2014). Another notable synthesis involves the use of β-azido disulfides and carboxylic acids in a one-pot procedure, yielding desired thiazolines with good to excellent yields (Liu et al., 2012).

Molecular Structure Analysis

The molecular structure of thiazole-2-carboxylic acid derivatives is characterized by the presence of a thiazole ring, which significantly influences their chemical behavior and biological activities. Detailed structural elucidation has been performed using various spectroscopic techniques, including melting points, IR, 1H NMR, 13C NMR, and HRMS or elemental analysis, to confirm the identities of synthesized compounds (Li et al., 2015).

Scientific Research Applications

  • Synthesis and Biological Activities : Thiazole derivatives exhibit significant biological activities, including fungicidal and antiviral properties. For instance, novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives have been synthesized, showing good fungicidal activity and effectiveness against Tobacco Mosaic Virus (TMV) in various models (Li Fengyun et al., 2015).

  • Antimicrobial Activity : Thiazole derivatives demonstrate moderate antibacterial activity against various bacteria, fungi, and yeast. Compounds such as 2-(pyrrolidinyl)thiazole-4-carboxylic acid have been synthesized using amino acids like alanine, valine, and proline, showing potential in combating microbial infections (M. Stanchev et al., 1999).

  • Chemical Synthesis Methods : Efficient strategies for synthesizing various thiazole derivatives have been developed. For example, a method for synthesizing 2-acyl benzothiazoles/thiazoles using N,N'-carbonyldiimidazole activated carboxylic acids has been described, offering easy access to these compounds (Tonghui Huang et al., 2019).

  • Coordination Polymers : Thiazole-5-carboxylic acid has been used to construct copper coordination polymers, demonstrating interesting properties such as structural transformation upon dehydration (Natthaya Meundaeng et al., 2017).

  • Drug Discovery : Thiazole derivatives are valuable as building blocks in drug discovery. For instance, the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives has been described, offering new possibilities in medicinal chemistry (Martina Durcik et al., 2020).

  • Bioactivity : 2-Acetylthiazole-4-carboxylic acid has been identified in various organisms, suggesting its role as a coenzyme due to its widespread occurrence and chemical structure (R. White, 1990).

  • Corrosion Inhibition : Thiazole derivatives have been studied as corrosion inhibitors. For instance, thiazole hydrazones have shown potential in protecting mild steel against corrosion in acid media (Turuvekere K. Chaitra et al., 2016).

  • Vibrational Spectra Study : The vibrational spectra of thiazole-2-carboxylic acid and its ion have been investigated, aiding in the understanding of its molecular structure (J. Pérez-peña et al., 1988).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Future Directions

Research has been ongoing, and a host of potential drug molecules have been customized for clinical use . Thiazole-2-carboxylic acid and its derivatives have shown promising results in preclinical studies, indicating that they could be potential candidates for further development into new drugs .

properties

IUPAC Name

1,3-thiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NO2S/c6-4(7)3-5-1-2-8-3/h1-2H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVLVRYLIMQVDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376402
Record name Thiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiazole-2-carboxylic acid

CAS RN

14190-59-1
Record name Thiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Thiazole-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
261
Citations
A Halasa, I Reva, L Lapinski, MJ Nowak… - The Journal of …, 2016 - ACS Publications
… The sample of thiazole-2-carboxylic acid (98%) used in the present study was a commercial product supplied by Sigma. At room temperature, the compound forms colorless crystals …
Number of citations: 21 pubs.acs.org
RAH Al-Uqaily, SA Al-Bayaty, AG Sager - Journal of Southwest Jiaotong …, 2020 - jsju.org
This research studied inhibition and adsorption using thiosol-2-carboxylic acid as an anti-corrosive for copper in an acidic environment. The aim of the study was to evaluate the …
Number of citations: 1 jsju.org
TY Chikineva, DS Koshelev, AV Medved'ko… - Russian Journal of …, 2021 - Springer
An approach to the directed synthesis of aromatic lanthanide carboxylates as promising candidates for various luminescent applications, first of all, as emitting layers in light-emitting …
Number of citations: 7 link.springer.com
SH Naji - Baghdad Science Journal, 2015 - iasj.net
… A new ligand 2,3-dihydrobenzo [d] thiazole-2-carboxylic acid (L) has been prepared from the reaction of ortho amino phenyl thiol with dichloroacetic acid in mole ratio (1:1). It has been …
Number of citations: 5 www.iasj.net
N Meundaeng, A Rujiwatra, TJ Prior - Acta Crystallographica Section …, 2019 - scripts.iucr.org
… -tza)] is reported (2-Htza = 1,3-thiazole-2-carboxylic acid). The Ag I ion is coordinated by two … the synthesis and crystal structure of the Ag I complex with thiazole-2-carboxylic acid (2-tza). …
Number of citations: 2 scripts.iucr.org
T Funakoshi, S Chaki, N Kawashima, Y Suzuki… - Life sciences, 2002 - Elsevier
In vitro and in vivo pharmacological properties of 5-{2-[4-(6-fluoro-1H-indole-3-yl)piperidin-1-yl]ethyl}-4-(4-fluorophenyl)thiazole-2-carboxylic acid amide (NRA0562), a novel atypical …
Number of citations: 27 www.sciencedirect.com
H Wang, Z Cai, S Zheng, H Ma, H Lin… - Letters in Drug Design …, 2018 - ingentaconnect.com
Background: Carcer is one of the most common diseases that endanger human health and even lives in the world today. As it reported, lung, breast and colon cancers are most …
Number of citations: 9 www.ingentaconnect.com
FJ Arenas, M González-Dávila… - Óptica pura y …, 1990 - accedacris.ulpgc.es
… The v(OH), v(C=O) bands of thiazole 2–carboxylic acid in solid state and DMSO solutions and the NH-, bands of solid and solutions in inert and proton-donor solvents for 2-…
Number of citations: 0 accedacris.ulpgc.es
N Meundaeng, A Rujiwatra, TJ Prior - Transition Metal Chemistry, 2016 - Springer
… When deprotonated, thiazole-2-carboxylic acid and thiazole-4-carboxylic acid can form five-membered chelating rings through the nitrogen atom and the carboxylate. Thiazole-5-…
Number of citations: 20 link.springer.com
A Rossin, B Di Credico, G Giambastiani, L Gonsalvi… - 2011 - Wiley Online Library
… The hydrothermal (solvothermal) reactions of Zn II , Co II , and Cu II salts with the thiazole-based ligands 2-Htzc (thiazole-2-carboxylic acid), 4-Htzc (thiazole-4-carboxylic acid), and Htzc-…

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